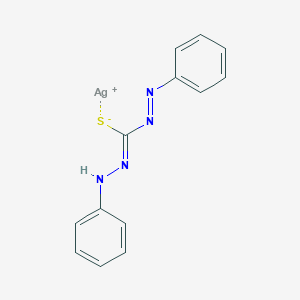
silver;N'-anilino-N-phenyliminocarbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The silver;N'-anilino-N-phenyliminocarbamimidothioate is a coordination compound formed between dithizone (diphenylthiocarbazone) and silver ions. Dithizone is a well-known analytical reagent used for the detection and determination of heavy metal ions due to its ability to form colored complexes with various metals . The this compound is particularly notable for its applications in analytical chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the silver;N'-anilino-N-phenyliminocarbamimidothioate typically involves the reaction of dithizone with silver nitrate in an appropriate solvent. The reaction is usually carried out in an organic solvent such as chloroform or ethanol. The general reaction can be represented as follows:
H2Dz+AgNO3→AgDz+HNO3
where H₂Dz represents dithizone and AgDz represents the this compound .
Industrial Production Methods
Industrial production of the this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the complex, such as recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
The silver;N'-anilino-N-phenyliminocarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under certain conditions, leading to the formation of different oxidation states of silver.
Reduction: The complex can also be reduced, which may involve the reduction of silver ions to metallic silver.
Substitution: Ligand substitution reactions can occur, where the dithizone ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of silver oxide, while reduction may result in metallic silver. Substitution reactions can yield new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
The silver;N'-anilino-N-phenyliminocarbamimidothioate has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of silver ions and other heavy metals in various samples.
Material Science: Employed in the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and antimicrobial coatings.
Biology and Medicine: Investigated for its potential use in biosensing and medical diagnostics due to its ability to form stable complexes with metal ions.
Environmental Science: Utilized in the analysis of environmental samples for heavy metal contamination.
Mecanismo De Acción
The mechanism of action of the silver;N'-anilino-N-phenyliminocarbamimidothioate involves the coordination of the dithizone ligand to the silver ion through its nitrogen and sulfur atoms. This coordination stabilizes the silver ion and allows for the formation of a colored complex, which can be detected and quantified using spectroscopic methods . The molecular targets and pathways involved include the interaction of the complex with specific metal ions, leading to changes in the electronic structure and optical properties of the complex .
Comparación Con Compuestos Similares
Similar Compounds
Dithizone Copper Complex: Similar to the silver complex, but with copper ions.
Dithizone Mercury Complex: Forms a stable complex with mercury ions and is used for the detection of mercury in various samples.
Dithizone Zinc Complex: Used for the detection and quantification of zinc ions.
Uniqueness
The silver;N'-anilino-N-phenyliminocarbamimidothioate is unique due to its specific interaction with silver ions, which allows for the selective detection and quantification of silver in the presence of other metal ions. Its ability to form stable and colored complexes makes it particularly useful in analytical and material science applications .
Propiedades
IUPAC Name |
silver;N'-anilino-N-phenyliminocarbamimidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S.Ag/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;/h1-10,14H,(H,16,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNZRONZKMOMBV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[S-].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[S-].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11AgN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36539-86-3 |
Source


|
| Record name | Dithizone Silver Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
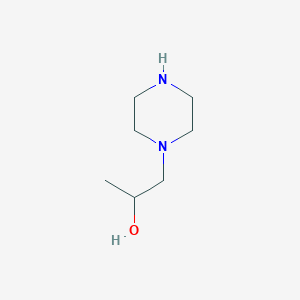


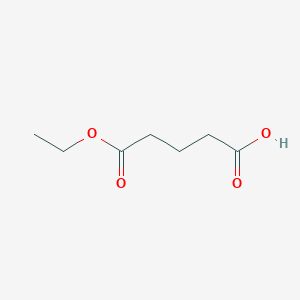
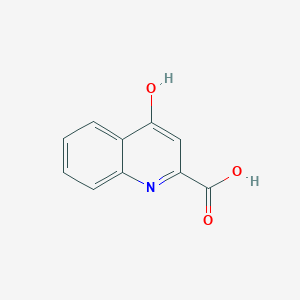
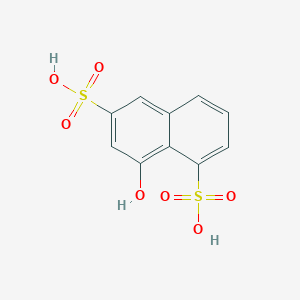
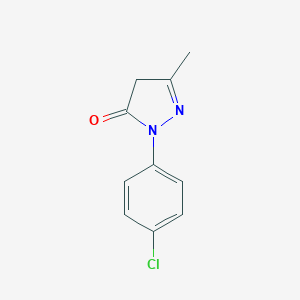
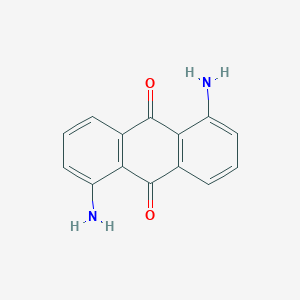

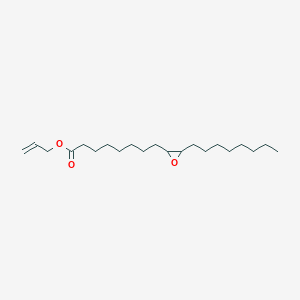
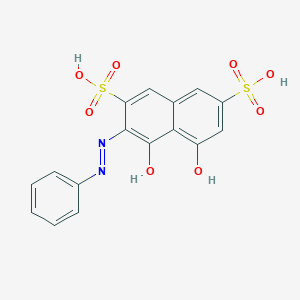
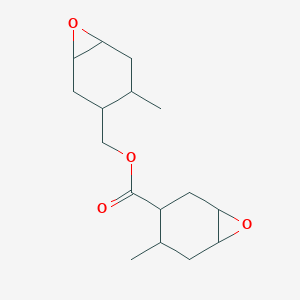
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)

